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Compound Name:
(3-Aminophenyl)

(morpholino)methanone

Cat. No.: B171742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(3-Aminophenyl)(morpholino)methanone is a research chemical recognized as a key

intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its chemical

structure, featuring an aminophenyl group and a morpholine moiety, suggests potential activity

within the central nervous system (CNS), a notion supported by the prevalence of the

morpholine scaffold in many CNS-active compounds. This guide provides a comparative

analysis of (3-Aminophenyl)(morpholino)methanone against other research chemicals with

known CNS targets, offering insights for its potential applications in drug discovery and

neuroscience research.

While direct experimental data on the biological targets and potency of (3-Aminophenyl)
(morpholino)methanone are not readily available in peer-reviewed literature, its structural

components provide clues to its likely pharmacological profile. The aminophenyl group is a

common feature in ligands targeting monoamine systems, including serotonin and dopamine

receptors and transporters. The morpholine ring is a privileged structure in medicinal chemistry,

often incorporated to improve pharmacokinetic properties such as solubility and metabolic

stability.

Given the absence of direct quantitative data for (3-Aminophenyl)(morpholino)methanone,

this guide will benchmark it against a well-characterized research chemical with a related
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structural motif and known activity on a key CNS target: WAY-100635, a potent and selective

serotonin 5-HT1A receptor antagonist. This comparison will be based on the analysis of their

structural features and the known experimental data for WAY-100635, providing a framework

for designing future studies to elucidate the biological activity of (3-Aminophenyl)
(morpholino)methanone.

Structural and Physicochemical Properties
A fundamental step in benchmarking research chemicals is the comparison of their structural

and physicochemical properties, which can influence their pharmacokinetic and

pharmacodynamic profiles.

Property
(3-Aminophenyl)
(morpholino)methanone

WAY-100635

Chemical Formula C₁₁H₁₄N₂O₂ C₂₅H₃₄N₂O₂

Molecular Weight 206.24 g/mol 406.55 g/mol

CAS Number 104775-65-7[3][4] 146714-99-0

Core Structure
Aminophenyl-methanone-

morpholine
Phenylpiperazine

Key Functional Groups Primary amine, amide, ether
Secondary amine, amide,

ether

Putative Biological Targets and Signaling Pathways
The structural characteristics of (3-Aminophenyl)(morpholino)methanone suggest a

potential interaction with monoaminergic systems. The 3-aminophenyl group is a bioisostere of

various neurotransmitter precursors and ligands. The morpholine moiety, while often

considered a pharmacokinetic enhancer, can also contribute to target binding.

Based on these features, a plausible hypothesis is that (3-Aminophenyl)
(morpholino)methanone could modulate the activity of serotonin or dopamine receptors or

transporters. The diagram below illustrates a hypothetical signaling pathway that could be
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investigated for this compound, drawing parallels with the known mechanism of 5-HT1A

receptor modulation by WAY-100635.
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Caption: Hypothetical 5-HT1A signaling pathway and the potential modulatory role of (3-
Aminophenyl)(morpholino)methanone.

Experimental Protocols for Benchmarking
To empirically determine the biological activity of (3-Aminophenyl)(morpholino)methanone
and enable a direct comparison with WAY-100635, the following experimental protocols are

recommended.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of (3-Aminophenyl)(morpholino)methanone
for the human 5-HT1A receptor.

Methodology:

Materials: Membranes from cells stably expressing the human 5-HT1A receptor, [³H]WAY-

100635 (radioligand), (3-Aminophenyl)(morpholino)methanone, WAY-100635 (unlabeled),

appropriate buffer solutions, scintillation fluid, and a liquid scintillation counter.

Procedure:

Prepare serial dilutions of (3-Aminophenyl)(morpholino)methanone and unlabeled

WAY-100635.

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]WAY-

100635 and varying concentrations of the test compounds.

Incubate at room temperature for a specified time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Analyze the data using non-linear regression to determine the IC₅₀ values, which can then

be converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of (3-Aminophenyl)
(morpholino)methanone at the 5-HT1A receptor.

Methodology:

Materials: Membranes from cells expressing the 5-HT1A receptor, [³⁵S]GTPγS (radioligand),

GDP, (3-Aminophenyl)(morpholino)methanone, a known 5-HT1A agonist (e.g., 8-OH-

DPAT), and appropriate buffers.

Procedure:

Pre-incubate cell membranes with GDP.

Add varying concentrations of (3-Aminophenyl)(morpholino)methanone or the

reference agonist.

Initiate the binding reaction by adding [³⁵S]GTPγS.

Incubate for a defined period at 30°C.

Terminate the reaction by rapid filtration.

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in

stimulating G-protein activation.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing a novel research

chemical like (3-Aminophenyl)(morpholino)methanone.
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Caption: General experimental workflow for characterizing a novel research chemical.

Conclusion
(3-Aminophenyl)(morpholino)methanone represents a research chemical with a structural

scaffold suggestive of CNS activity. While direct experimental evidence of its biological targets

remains to be elucidated, a systematic benchmarking approach against well-characterized
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compounds like WAY-100635 can guide future investigations. The proposed experimental

protocols for radioligand binding and functional assays provide a clear path forward for

determining its pharmacological profile. Such studies are essential for unlocking the potential of

(3-Aminophenyl)(morpholino)methanone and similar novel compounds in the development

of new therapeutics for neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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